molecular formula C24H26O8 B011230 3-O-Decylellagic acid CAS No. 110007-19-7

3-O-Decylellagic acid

Cat. No. B011230
M. Wt: 442.5 g/mol
InChI Key: IOLJKBSBRLZDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Decylellagic acid is a natural polyphenolic compound that is found in a variety of plants, including pomegranates, oak bark, and strawberries. This compound has been the subject of extensive scientific research due to its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects.

Mechanism Of Action

The mechanism of action of 3-O-Decylellagic acid is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and oxidative stress. This compound may also have anticancer effects by inducing apoptosis in cancer cells.

Biochemical And Physiological Effects

In addition to its anti-inflammatory and anticancer effects, 3-O-Decylellagic acid has been shown to have a number of other biochemical and physiological effects. For example, this compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

One advantage of using 3-O-Decylellagic acid in lab experiments is that it is a natural compound that can be easily extracted from natural sources. However, one limitation is that the compound can be difficult to purify, which may make it challenging to use in certain types of experiments.

Future Directions

There are a number of potential future directions for research on 3-O-Decylellagic acid. For example, researchers may continue to investigate the compound's potential therapeutic properties, as well as its mechanism of action. Additionally, researchers may explore new methods of synthesizing the compound, as well as ways to improve its purity and stability. Finally, researchers may investigate the potential use of 3-O-Decylellagic acid in combination with other compounds to enhance its therapeutic effects.

Synthesis Methods

3-O-Decylellagic acid can be synthesized using a variety of methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction of the compound from pomegranate peel using a combination of solvents and chromatography techniques.

Scientific Research Applications

3-O-Decylellagic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that this compound has anti-inflammatory effects, which may make it useful in the treatment of conditions such as arthritis and other inflammatory diseases.

properties

CAS RN

110007-19-7

Product Name

3-O-Decylellagic acid

Molecular Formula

C24H26O8

Molecular Weight

442.5 g/mol

IUPAC Name

7-decoxy-6,13,14-trihydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

InChI

InChI=1S/C24H26O8/c1-2-3-4-5-6-7-8-9-10-30-20-16(26)12-14-18-17-13(24(29)32-22(18)20)11-15(25)19(27)21(17)31-23(14)28/h11-12,25-27H,2-10H2,1H3

InChI Key

IOLJKBSBRLZDIU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O

Canonical SMILES

CCCCCCCCCCOC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O

Other CAS RN

110007-19-7

synonyms

3-O-decylellagic acid

Origin of Product

United States

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